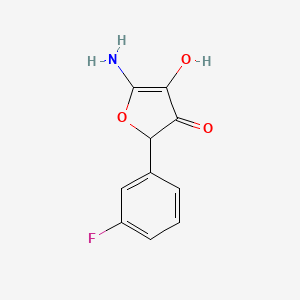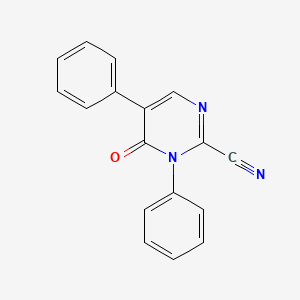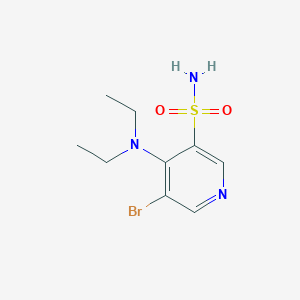
(3R)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-Methyl-2,3-dihydrobenzofuran-3-amine is a chiral amine compound with a benzofuran structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methylation: Introduction of the methyl group at the 7-position of the benzofuran ring.
Reduction: Reduction of the benzofuran to form the dihydrobenzofuran.
Amination: Introduction of the amine group at the 3-position.
Industrial Production Methods
Industrial production methods for ®-7-Methyl-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
®-7-Methyl-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
®-7-Methyl-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-7-Methyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
7-Methyl-2,3-dihydrobenzofuran-3-amine: The non-chiral version of the compound.
7-Methylbenzofuran: Lacks the amine group.
2,3-Dihydrobenzofuran-3-amine: Lacks the methyl group at the 7-position.
Uniqueness
®-7-Methyl-2,3-dihydrobenzofuran-3-amine is unique due to its chiral nature and specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(3R)-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4,8H,5,10H2,1H3/t8-/m0/s1 |
Clave InChI |
HIFPXIXRLNIWNE-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)[C@H](CO2)N |
SMILES canónico |
CC1=C2C(=CC=C1)C(CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



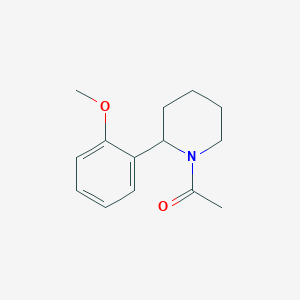
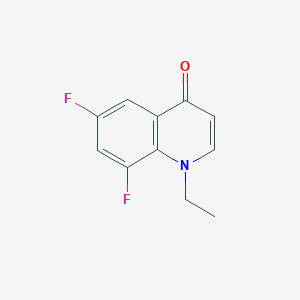
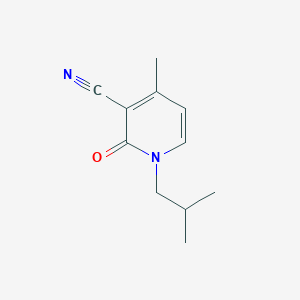

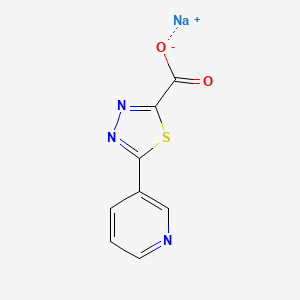


![1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)
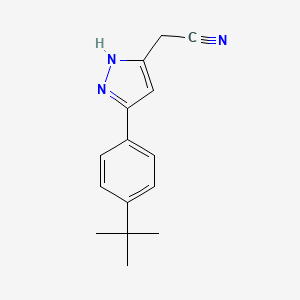
![Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B11810942.png)
